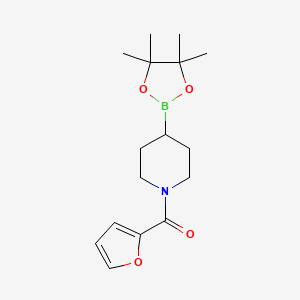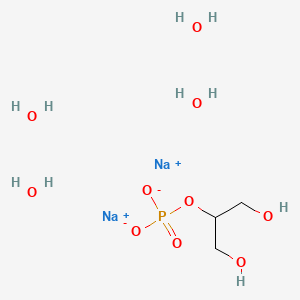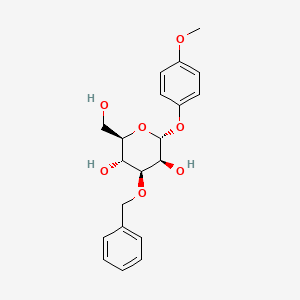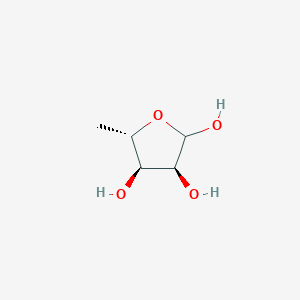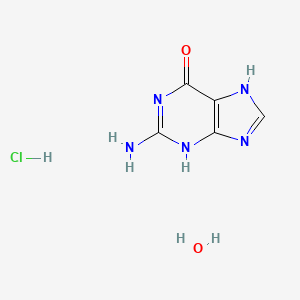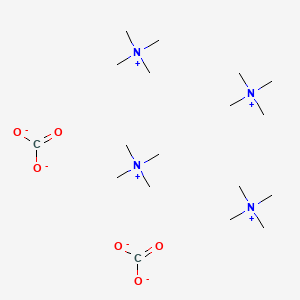
Tetramethylammonium bicarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetramethylammonium bicarbonate, also known as this compound, is a quaternary ammonium compound with the chemical formula C5H13NO3. It is a colorless crystalline solid that is highly soluble in water and organic solvents. This compound is commonly used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetramethylammonium bicarbonate can be synthesized through the reaction of tetramethylammonium hydroxide with carbon dioxide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product:
(CH3)4N+OH−+CO2→(CH3)4N+HCO3−
Industrial Production Methods: In industrial settings, tetramethylazanium;dicarbonate is produced by bubbling carbon dioxide gas through an aqueous solution of tetramethylammonium hydroxide. This process is carried out in a pressure reactor to enhance the efficiency of carbon dioxide absorption and reduce waste emissions .
Analyse Chemischer Reaktionen
Types of Reactions: Tetramethylammonium bicarbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetramethylammonium carbonate.
Reduction: It can be reduced to form tetramethylammonium hydroxide.
Substitution: It can participate in nucleophilic substitution reactions, where the bicarbonate ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used.
Major Products:
Oxidation: Tetramethylammonium carbonate.
Reduction: Tetramethylammonium hydroxide.
Substitution: Various tetramethylammonium salts, depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Tetramethylammonium bicarbonate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: It serves as a buffer in biochemical assays and as a stabilizing agent for enzymes.
Medicine: It is explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the semiconductor industry for photolithography processes and as a cleaning agent for electronic components
Wirkmechanismus
The mechanism of action of tetramethylazanium;dicarbonate involves its ability to act as a weak acid and base. It can donate or accept protons, making it an effective buffer in various chemical and biological systems. The bicarbonate ion can interact with metal ions and other compounds, facilitating various chemical reactions. The molecular targets and pathways involved include interactions with enzymes, proteins, and nucleic acids, which can influence their stability and activity .
Vergleich Mit ähnlichen Verbindungen
Tetramethylammonium hydroxide: Similar in structure but lacks the bicarbonate ion.
Tetramethylammonium chloride: Contains a chloride ion instead of a bicarbonate ion.
Tetramethylammonium fluoride: Contains a fluoride ion instead of a bicarbonate ion.
Uniqueness: Tetramethylammonium bicarbonate is unique due to its bicarbonate ion, which imparts buffering properties and makes it suitable for applications requiring pH stability. Its solubility in both water and organic solvents also enhances its versatility in various chemical processes .
Eigenschaften
IUPAC Name |
tetramethylazanium;dicarbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C4H12N.2CH2O3/c4*1-5(2,3)4;2*2-1(3)4/h4*1-4H3;2*(H2,2,3,4)/q4*+1;;/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEKNWOAUMCZGJ-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C[N+](C)(C)C.C(=O)([O-])[O-].C(=O)([O-])[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H48N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

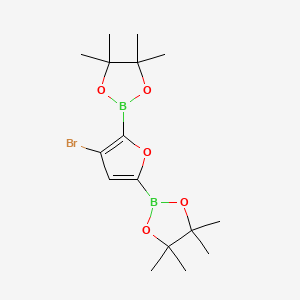
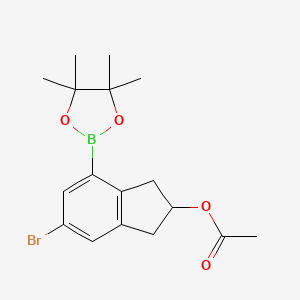
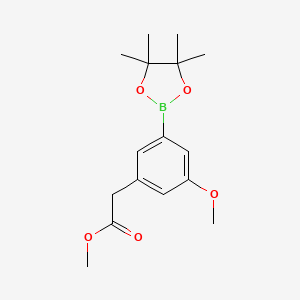
![2-[3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile](/img/structure/B8003529.png)
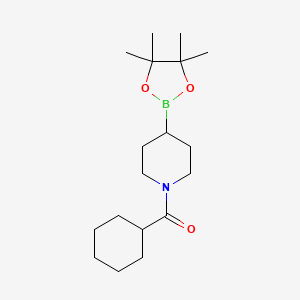
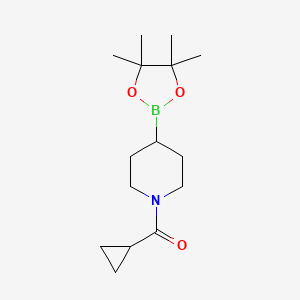
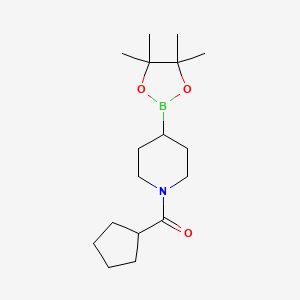
![4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B8003559.png)
